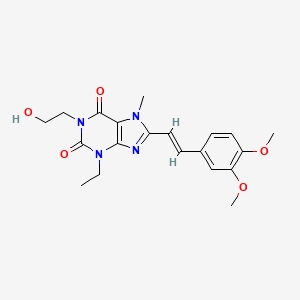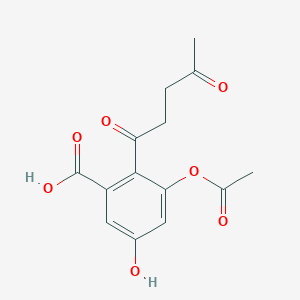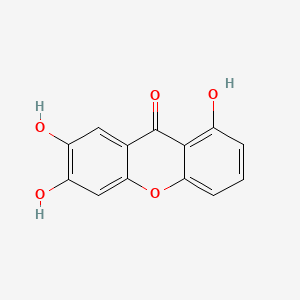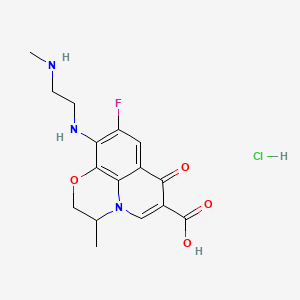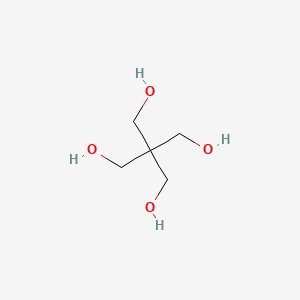
2-Desmethyl 2-Methylene Fesoteridone Mandelate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Desmethyl 2-Methylene Fesoteridone Mandelate, also known as Fesoteridone Mandelate, is a novel prodrug of the non-steroidal anti-inflammatory drug (NSAID) fesoteridone. Fesoteridone Mandelate is a new and promising agent for the treatment of pain, inflammation, and other related medical conditions. It is a highly selective, non-toxic, and orally active prodrug of fesoteridone, which has been shown to possess anti-inflammatory and analgesic activities. Fesoteridone Mandelate has a unique ability to penetrate the blood-brain barrier, allowing it to act on the central nervous system, thus making it a potential therapeutic agent for the treatment of neuropathic pain and other neurological disorders.
Mecanismo De Acción
The mechanism of action of 2-Desmethyl 2-Methylene Fesoteridone Mandelate Mandelate is not completely understood, but it is thought to be related to its ability to inhibit the activity of cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the synthesis of prostaglandins, which are mediators of inflammation and pain. This compound Mandelate is thought to inhibit the activity of COX-2, thus reducing the production of prostaglandins and resulting in a decrease in inflammation and pain.
Biochemical and Physiological Effects
This compound Mandelate has been shown to possess anti-inflammatory and analgesic activities. In animal models, this compound Mandelate has been demonstrated to reduce inflammation and pain associated with various conditions, such as arthritis, tendonitis, and bursitis. This compound Mandelate has also been shown to possess anti-oxidant properties, which may be beneficial in the treatment of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-Desmethyl 2-Methylene Fesoteridone Mandelate Mandelate in laboratory experiments include its high selectivity for COX-2 inhibition, its high oral bioavailability, and its low toxicity. The main limitation of using this compound Mandelate in laboratory experiments is its relatively short duration of action, which may limit its usefulness in some applications.
Direcciones Futuras
Future research on 2-Desmethyl 2-Methylene Fesoteridone Mandelate Mandelate should focus on further elucidating its mechanism of action, as well as exploring its potential therapeutic applications. Studies should also be conducted to determine the optimal dose and formulation of this compound Mandelate for various medical conditions. Additionally, research should be conducted to evaluate the safety and efficacy of this compound Mandelate in clinical trials. Finally, further research should be conducted to explore the potential of this compound Mandelate as a novel prodrug for the treatment of pain and inflammation.
Métodos De Síntesis
2-Desmethyl 2-Methylene Fesoteridone Mandelate Mandelate is synthesized by a two-step process. First, fesoteridone is reacted with mandelic acid in the presence of an acid catalyst, such as hydrochloric acid, to form the mandelate ester. The second step involves the hydrolysis of the mandelate ester to form the active prodrug of fesoteridone.
Aplicaciones Científicas De Investigación
2-Desmethyl 2-Methylene Fesoteridone Mandelate Mandelate has been studied extensively in laboratory and animal models. In vitro studies have shown that this compound Mandelate is a potent anti-inflammatory and analgesic agent. It has been demonstrated to be highly selective for cyclooxygenase-2 (COX-2) inhibition, and to possess a wide range of analgesic and anti-inflammatory activities. This compound Mandelate has also been shown to have a high oral bioavailability and to be well-tolerated in animal models.
Propiedades
IUPAC Name |
[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2-methylprop-2-enoate;(2S)-2-hydroxy-2-phenylacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35NO3.C8H8O3/c1-18(2)26(29)30-25-13-12-21(17-28)16-24(25)23(22-10-8-7-9-11-22)14-15-27(19(3)4)20(5)6;9-7(8(10)11)6-4-2-1-3-5-6/h7-13,16,19-20,23,28H,1,14-15,17H2,2-6H3;1-5,7,9H,(H,10,11)/t23-;7-/m10/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRLRQUQXIJMXTH-SXTNJFIWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)CO)OC(=O)C(=C)C)C(C)C.C1=CC=C(C=C1)C(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(CC[C@H](C1=CC=CC=C1)C2=C(C=CC(=C2)CO)OC(=O)C(=C)C)C(C)C.C1=CC=C(C=C1)[C@@H](C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H43NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


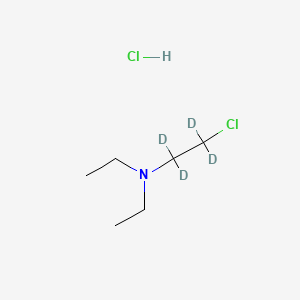
![(3S,6R)-6-[(2R,5R)-2-carboxy-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B568734.png)
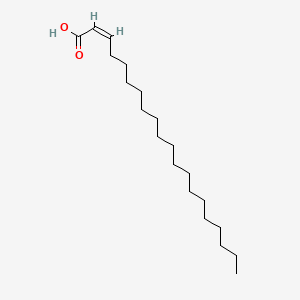

![Acetic acid;[4-[2-(3,5-dihydroxyphenyl)ethenyl]phenyl] acetate](/img/structure/B568742.png)
